Amisulbrom

Catalog No.
S518666
CAS No.
348635-87-0
M.F
C13H13BrFN5O4S2
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amisulbrom

CAS Number

348635-87-0

Product Name

Amisulbrom

IUPAC Name

3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide

Molecular Formula

C13H13BrFN5O4S2

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3

InChI Key

BREATYVWRHIPIY-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.11 g/L at 20 °C, pH 9
In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C)

Synonyms

1H-1,2,4-triazole-1-sulfonamide, 3-((3-bromo-6-fluoro-2-methyl-1H-indol-1-yl)sulfonyl)-N,N-dimethyl-, 3-((3-bromo-6-fluoro-2-methyl-1H-indol-1-yl)sulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide, amisulbrom

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br

The exact mass of the compound Amisulbrom is 464.9576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.11 g/l at 20 °c, ph 9in hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/l at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of triazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Amisulbrom is a sulfonamide fungicide specifically designed for the control of Oomycete pathogens, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1] Its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone 'inside' (Qi) site of the cytochrome bc1 complex (Complex III).[1][2][3] This targeted mechanism places it in the Fungicide Resistance Action Committee (FRAC) Group 21, distinguishing it from other respiratory inhibitors like the more common QoI fungicides (strobilurins) which bind at a different site.[2][4]

Direct substitution of Amisulbrom with other fungicides is often inefficient or introduces significant risk. While Quinone outside Inhibitors (QoIs, FRAC Group 11) also target Complex III, they bind to a different site, meaning there is no cross-resistance with QiI fungicides like Amisulbrom, a critical factor in resistance management.[4] Other QiI fungicides, such as Cyazofamid, exhibit quantitative differences in efficacy and may have distinct resistance profiles.[5] Furthermore, older multi-site contact fungicides lack the specific, systemic activity of Amisulbrom, and other systemic oomyceticides like phenylamides (e.g., Metalaxyl) are ineffective against resistant pathogen strains where Amisulbrom remains active.[6] This makes Amisulbrom a precise tool for specific formulation, efficacy, and resistance management needs.

High Intrinsic Potency Against Grape Downy Mildew (Plasmopara viticola)

In direct comparative in vitro assays, Amisulbrom demonstrates superior intrinsic activity against Plasmopara viticola, the causal agent of downy mildew in grapes. Leaf disc bioassays showed that Amisulbrom had an EC50 value of less than 0.1 µg/ml, indicating high potency at very low concentrations.[7] This level of activity is critical for achieving effective disease control with minimal active ingredient, supporting cost-effective formulations and application programs.

Evidence DimensionIn-vitro Efficacy (EC50)
Target Compound Data< 0.1 µg/ml
Comparator Or BaselineEffective concentration threshold for high-activity fungicides
Quantified DifferenceDemonstrates fungicidal activity at parts-per-billion concentrations.
ConditionsLeaf disc biological assay against Plasmopara viticola isolates.

Higher intrinsic potency allows for lower use rates in formulations and field applications, directly impacting cost-in-use and environmental loading.

No Cross-Resistance with Phenylamide Fungicides in Resistant Phytophthora Strains

The development of resistance to phenylamide fungicides, such as metalaxyl, has compromised their effectiveness against key oomycete pathogens.[6] Amisulbrom, acting on a different target site (cytochrome bc1 complex), is not affected by the resistance mechanisms that impact phenylamides (which target RNA polymerase I).[8] This lack of cross-resistance ensures Amisulbrom remains a highly effective control option in agricultural systems where phenylamide resistance is established, preserving crop yield.

Evidence DimensionFungicide Target Site & Resistance Mechanism
Target Compound DataQi site of Complex III (FRAC Group 21)
Comparator Or BaselineMetalaxyl / Phenylamides: RNA polymerase I (FRAC Group 4)
Quantified DifferenceFundamentally different modes of action with no overlapping resistance mechanisms.
ConditionsPathogen populations with confirmed field resistance to phenylamide fungicides.

For buyers in regions with known phenylamide resistance, Amisulbrom provides a reliable solution, preventing crop loss where common substitutes like metalaxyl have failed.

Processability Advantage: Physicochemical Profile Suited for Suspension Concentrate (SC) Formulations

Amisulbrom is frequently formulated as a Suspension Concentrate (SC), a choice enabled by its favorable physicochemical properties.[1][2][3] It possesses low water solubility and is a stable crystalline solid at room temperature, which are critical attributes for creating physically stable aqueous suspensions that resist crystallization and degradation during storage.[2] These properties are essential for formulators, as they simplify the manufacturing process and ensure a longer shelf-life and consistent performance of the final product compared to active ingredients with less favorable thermal or solubility characteristics.

Evidence DimensionPhysicochemical Properties for Formulation
Target Compound DataVery pale yellow, odourless, crystalline solid; Melting Point: 128-130 ºC.
Comparator Or BaselineProperties required for stable Suspension Concentrate (SC) formulations.
Quantified DifferenceExhibits the necessary low aqueous solubility and high melting point for robust SC formulation development.
ConditionsStandard manufacturing and storage conditions for agrochemical formulations.

This compound's inherent stability reduces formulation development challenges and manufacturing risks, making it a reliable choice for agrochemical producers seeking to create stable, high-quality SC products.

Superior Rainfastness Due to Rapid Penetration into Leaf Wax Layers

A key performance differentiator for foliar fungicides is rainfastness. Studies on potato leaves demonstrated that Amisulbrom has a high affinity for and quickly penetrates the leaf's wax layers.[9] This rapid absorption from the leaf surface into the wax provides robust protection against wash-off by rainfall. This characteristic ensures that the applied fungicide remains effective even under unpredictable weather conditions, providing more reliable field performance compared to compounds that remain on the leaf surface and are more susceptible to environmental removal.

Evidence DimensionPenetration into Leaf Tissue
Target Compound DataHigh affinity to wax layers; rapid penetration from leaf surface into wax.
Comparator Or BaselineFungicides with poor cuticular penetration.
Quantified DifferenceDemonstrates rapid movement to a rain-protected location within the leaf structure.
ConditionsApplication of a 200 g/L SC formulation to potato leaves.

Excellent rainfastness reduces the need for re-application after rainfall events, saving on material and operational costs and providing a wider window for application.

High-Value Viticulture: Formulating Premium Fungicides for Downy Mildew Control

For formulators developing products for high-value grape production, Amisulbrom's high intrinsic potency against Plasmopara viticola allows for the creation of highly effective, low-dose products.[7] Its rapid penetration into leaf wax layers ensures superior rainfastness, a critical feature for protecting crops through variable weather, thereby justifying its selection for premium disease control programs.[9]

Potato Crop Protection: A Core Component for Phenylamide-Resistance Management Programs

In regions where potato late blight (Phytophthora infestans) has developed resistance to phenylamide fungicides like metalaxyl, Amisulbrom is a critical procurement choice. Its distinct mode of action provides effective control against these resistant strains, making it an essential rotational or mixture partner in Integrated Pest Management (IPM) strategies designed to prolong the lifespan of all available fungicide classes.[6][8]

Agrochemical Manufacturing: Reliable Active Ingredient for Stable Suspension Concentrate (SC) Formulations

The favorable physicochemical profile of Amisulbrom, particularly its thermal stability and low water solubility, makes it an ideal active ingredient for industrial-scale production of Suspension Concentrate (SC) formulations.[2] Procurers in the formulation industry can rely on these properties to minimize manufacturing challenges, reduce batch-to-batch variability, and ensure long-term product stability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Fine powder

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Exact Mass

464.95764 Da

Monoisotopic Mass

464.95764 Da

Heavy Atom Count

26

Density

1.61 at 20 °C

LogP

log Kow = 4.4

Odor

Odorless

Appearance

Solid powder

Melting Point

128.6-130.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RM460IQC3A

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Amisulbrom ... is an oomycete-specific fungicide which acts by inhibiting the mitochondrial respiration within the fungus target species.

Vapor Pressure

1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

348635-87-0

Absorption Distribution and Excretion

In a rat metabolism study, Han Wistar rats were treated with a single gavage dose of (indole- (14)C) or (triazole- (14)C) amisulbrom (radiochemical purity > or = 95.2%) at 10 and 1000 mg/kg in aqueous 0.5% methy1cellulose. A series of experiments were then performed (4/sex/dose group) evaluating the excretion and tissue distribution of radioactivity at each dose level at up to 120 hours post-dose, and plasma and whole blood kinetics were determined. An additional experiment was conducted examining the excretion of radioactivity from bile duct-cannulated rats following a single oral dose of (indole-(14)C) NC-224 at 10 or 1000 mg/kg. To examine the distribution of radioactivity in tissues over time, rats were also dosed with (indole- (14) C) amisulbrom at 10 or 1000 mg/kg and 3 rats/sex/time point were then sacrificed at 2 and 24 hours post-dose (10 mg/kg) or 12 and 72 hours post-dose (1000 mg/kg). Excreta and tissue/organ samples from these experiments were radioassayed, and selected pooled samples of feces, urine, bile, liver, and plasma were analyzed to determine the metabolic profile. Radioactivity was not detectable in expired air in a preliminary study. The overall recovery of the radioactivity was 90-108% of the administered dose for both the 10 and 1000 mg/kg doses, and the pattern of excretion was similar between sexes for the two (14)C-labels. Fecal excretion was the major route of elimination. For the 10 mg/kg dose groups, fecal excretion accounted for 80-98% of the administered dose, while urine accounted for 10-14%. Radioactivity remaining in the carcass and tissues at 120 hours post-dose accounted for <0.5%. For the 1000 mg/kg dose groups, fecal excretion accounted for 89-100% of the administered dose, urine accounted for 1-3% of the administered dose, and radioactivity remaining in the carcass at 120 hours post-dose accounted for 0.05%. At both dose levels, the majority of excretion occurred from 0-48 hours post-dose. The overall total recovery from bile duct cannulated rats was 92-97% of the administered dose, and the patterns of absorption and excretion were similar between sexes. Data from the bile duct cannulated rats indicate that 49-50% of the administered dose was absorbed from the gastro-intestinal tract at 10 mg/kg; however, in contrast, only 5% of the administered dose was absorbed at the 1000 mg/kg dose level, indicating that gastro-intestinal absorption was saturated at the high dose. In the 10 mg/kg dose group, biliary excretion accounted for 40-41 % of the administered dose and 44% of the administered dose was unabsorbed test material eliminated in the feces. Only 9% of the administered dose was in the urine. At the 1000 mg/kg dose, feces accounted for 85-86% of the administered dose, and bile and urine each accounted for 1-3% of the administered dose. The time to maximum concentration in plasma (T max) occurred at 2-6 hours post -dose for the 10 mg/kg groups and 6-12 post-hours in the 1000 mg/kg group, and maximum plasma concentrations (Cmax) were 2-6 Ilg equiv./g for the 10 mg/kg group and 12-30 Ilg equiv./g in the 1000 mg/kg group. The elimination half-life was 18-35 hours at 10 mg/kg and 8-13 hours at 1000 mg/kg. For the triazole labeled material the T max was delayed especially at the 1000 mg/kg dose group. At all the time points, the concentrations of (14)C-residues in tissues (excluding the GI tract) were typically highest in liver followed by kidneys, and the distribution of (14)C-residues among tissues was generally similar between sexes. Residue levels increased with dose, but the increases were not proportional to the increase in the dose level. By 120 hours post-dose, only minor amounts of radioactivity "0.5% administered dose) were detectable in a few organs, such as kidneys and liver.

Metabolism Metabolites

In a rat metabolism study, Han Wistar rats were treated with a single gavage dose of (indole- (14) C) or (triazole- (14)C) amisulbrom (radiochemical purity > or = 95.2%) at 10 and 1000 mg/kg in aqueous 0.5% methy1cellulose. A series of experiments were then performed (4/sex/dose group) evaluating the excretion and tissue distribution of radioactivity at each dose level at up to 120 hours post-dose, and plasma and whole blood kinetics were determined. An additional experiment was conducted examining the excretion of radioactivity from bile duct-cannulated rats following a single oral dose of (indole-(14)C) NC-224 at 10 or 1000 mg/kg. To examine the distribution of radioactivity in tissues over time, rats were also dosed with (indole- (14) C) amisulbrom at 10 or 1000 mg/kg and 3 rats/sex/time point were then sacrificed at 2 and 24 hours post-dose (10 mg/kg) or 12 and 72 hours post-dose (1000 mg/kg). Excreta and tissue/organ samples from these experiments were radioassayed, and selected pooled samples of feces, urine, bile, liver, and plasma were analyzed to determine the metabolic profile. ... Parent compound was the major (14)C-residue identified in feces of both sexes and (14)C-labels, accounting for 40-52% of the administered dose at 10 mg/kg and 83-89% at 1000 mg/kg. Other components/metabolites isolated from feces, urine and bile each accounted for <5% of the administered dose, with the exception of one component isolated from the bile of the low-dose rats that accounted for 5.3% of the administered dose. This component was tentatively identified as an unspecified conjugate of Metabolite IT-2. In addition to parent, nine primary metabolites and a glucuronide conjugate of one metabolite were identified in urine, feces and/or bile. Two of these metabolites (IT-4 and IT-5) were also identified as being the major (14)C-residues in liver (each 12-20% of the total radioactive residues; TRR in liver) and plasma (each 14-56% of the TRR in blood) at Tmax. Based on the metabolic profile, the metabolism of amisulbrom in the rat involves a series of reactions including cleavage of the sulfonyl amino side chain on the triazole ring, debromination, oxidation/hydroxylation, limited cleavage of the sulfonyl bridge between the indole and triazole moieties, indole ring opening, and conjugation of primary metabolites. The major route of metabolism of amisulbrom in rats appears to involve the initial cleavage of the sulfonylamino side to form IT-4 and it subsequent hydroxylation to IT-5, followed by further degradation or conjugation of these primary metabolites.

Wikipedia

Amisulbrom

Biological Half Life

In a rat metabolism study, Han Wi star rats were treated with a single gavage dose of (indole- (14) C) or (triazole- (14)C) amisulbrom (radiochemical purity > or = 95.2%) at 10 and 1000 mg/kg in aqueous 0.5% methy1cellulose. ... The elimination half-life was 18-35 hours at 10 mg/kg and 8-13 hours at 1000 mg/kg.

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Amisulbrom can be synthesized by condensation of 2-methyl-3-bromo-6-fluoroindole with N-sulfonamido-1,2,4-triazolesulfonyl chloride in the presence of a base.

General Manufacturing Information

Amisulbrom is not currently registered in the United States; however tolerances have been established for commodities imported into the US. Amisulbrom is registered for use on grape and potatoes grown in several European countries, and a tomato use is currently under review in the European Union.

Dates

Last modified: 08-15-2023
1: Fontaine S, Remuson F, Caddoux L, Barrès B. Investigation of the sensitivity of Plasmopara viticola to amisulbrom and ametoctradin in French vineyards using bioassays and molecular tools. Pest Manag Sci. 2019 Aug;75(8):2115-2123. doi: 10.1002/ps.5461. Epub 2019 Jun 9. PubMed PMID: 31077540.
2: Kabir MH, Abd El-Aty AM, Rahman MM, Chung HS, Lee HS, Park SH, Hacımüftüoğlu F, Chang BJ, Shin HC, Shim JH. Dissipation pattern and risk quotients assessment of amisulbrom in Korean melon cultivated in plastic house conditions. Environ Monit Assess. 2017 Jun;189(6):302. doi: 10.1007/s10661-017-6017-0. Epub 2017 May 30. PubMed PMID: 28560618.

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